2-(2-Aminopropanamido)butanoic acid
Overview
Description
2-(2-Aminopropanamido)butanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is characterized by its molecular structure, which includes an amino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropanamido)butanoic acid typically involves the reaction of butanoic acid with an appropriate amine under controlled conditions. One common method is the amidation reaction, where butanoic acid is reacted with 2-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminopropanamido)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-(2-Aminopropanamido)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Aminopropanamido)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Aminopropanamido)butanoic acid can be compared with other similar compounds, such as:
2-(2-Aminopropanamido)acetic acid: This compound is structurally similar but has a shorter carbon chain.
2-(2-Aminopropanamido)-3-methylbutanoic acid: This compound has a methyl group on the third carbon, making it slightly different in structure.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and biological processes.
Conclusion
This compound is a versatile compound with significant potential in scientific research and various applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover additional uses and benefits of this compound.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(7(11)12)9-6(10)4(2)8/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFTXLCIIZILGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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